2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidinyl group, an isoindole core, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the sulfonyl chloride group can yield sulfonamides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its ability to interact with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of protein function. This interaction can trigger various cellular pathways, ultimately affecting cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-phthalimides
- 1-oxo-2-(2,6-dioxopiperidin-3-yl)-isoindolines
- Lenalidomide : A thalidomide derivative used in the treatment of multiple myeloma .
Uniqueness
The presence of the sulfonyl chloride group, in particular, allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug development .
Properties
Molecular Formula |
C13H11ClN2O5S |
---|---|
Molecular Weight |
342.76 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-sulfonyl chloride |
InChI |
InChI=1S/C13H11ClN2O5S/c14-22(20,21)10-3-1-2-7-8(10)6-16(13(7)19)9-4-5-11(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
InChI Key |
MGFBTAKGJCRGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S(=O)(=O)Cl |
Origin of Product |
United States |
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